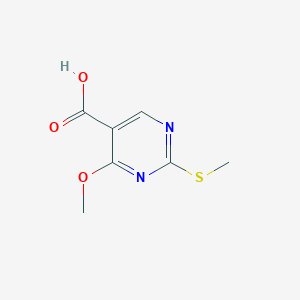

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid

Vue d'ensemble

Description

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid (MMP) is a sulfur-containing organic compound with a unique structure that has attracted considerable attention in recent years. It has been studied for its potential applications in a variety of fields, such as drug synthesis, medicinal chemistry, and biochemistry.

Applications De Recherche Scientifique

Liquid Crystal Properties

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives have been explored for their liquid crystal properties. Compounds with methyl and methoxy groups in lateral positions exhibit nematic liquid crystal characteristics with a mesophase range of 30-50°C. However, derivatives with a 4-hydroxy group display smectic liquid crystal properties. These compounds have shown potential in reducing the melting point and extending the range of the mesomorphic state in liquid crystals, making them of interest in materials science and display technologies (Mikhaleva, 2003).

Synthesis of Aminopyrimidines

Research has also delved into the aminolysis of 2- and 4-methoxy (or methylthio) pyrimidines, particularly for producing n- and t-butyl-aminopyrimidines. This process is valuable in the absence of added solvents and offers a pathway to synthesize various aminopyrimidines, which can be significant in developing new chemical entities or pharmaceutical intermediates (Brown & Forster, 1966).

Antitumor Activity

The antitumor properties of certain 4-methoxy-6-chloropyrimidines synthesized from 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines have been studied. These compounds highlight the potential of 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives in contributing to the development of new antitumor agents (Grigoryan et al., 2008).

Antiviral Activity

In the domain of antiviral research, 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines with substitution at the 5-position, including methyl and methoxy groups, have been synthesized and evaluated. Certain derivatives exhibited notable inhibitory activity against retroviruses, suggesting their potential in antiretroviral therapy (Hocková et al., 2003).

Anti-Histaminic and Antimuscarinic Effects

Compounds derived from 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid have been synthesized and evaluated for their anti-histaminic and antimuscarinic effects. This research contributes to the understanding of how these derivatives could be used in therapeutic applications targeting histamine and acetylcholine receptors (Maggiali et al., 1988).

Crystal Structure Analysis

The crystal structure of certain derivatives, like O4-methylthymidine, which is related to 4-methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid, has been studied to understand their biological properties. Such studies are crucial in correlating the structural attributes of these compounds to their biological functions and potential mutagenicity (Brennan et al., 1986).

Propriétés

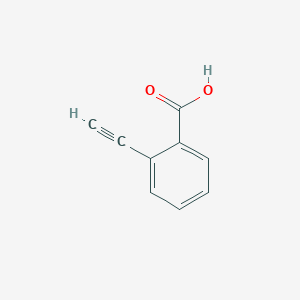

IUPAC Name |

4-methoxy-2-methylsulfanylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3S/c1-12-5-4(6(10)11)3-8-7(9-5)13-2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNHLOFNZOTILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1C(=O)O)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510928 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methoxy-2-(methylthio)-5-pyrimidinecarboxylic acid | |

CAS RN |

84332-06-9 | |

| Record name | 4-Methoxy-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)